
6-Chloro-n4-methyl-n4-(2-(pyridin-4-yl)ethyl)pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-n4-methyl-n4-(2-(pyridin-4-yl)ethyl)pyrimidine-2,4-diamine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-n4-methyl-n4-(2-(pyridin-4-yl)ethyl)pyrimidine-2,4-diamine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with 2-(pyridin-4-yl)ethylamine under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified using techniques such as recrystallization or chromatography to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-n4-methyl-n4-(2-(pyridin-4-yl)ethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its pharmacological properties.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Applications De Recherche Scientifique
6-Chloro-n4-methyl-n4-(2-(pyridin-4-yl)ethyl)pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential pharmacological activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Research focuses on its potential as an anti-inflammatory, antiviral, or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-n4-methyl-n4-(2-(pyridin-4-yl)ethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby inducing cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine: This compound also exhibits dual CDK6 and CDK9 inhibition with potent antitumor activity.
2,4-Dichloro-6-methylpyrimidine: Used as a precursor in the synthesis of various pyrimidine derivatives.
Uniqueness
6-Chloro-n4-methyl-n4-(2-(pyridin-4-yl)ethyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C12H14ClN5 |
|---|---|
Poids moléculaire |
263.72 g/mol |
Nom IUPAC |
6-chloro-4-N-methyl-4-N-(2-pyridin-4-ylethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H14ClN5/c1-18(7-4-9-2-5-15-6-3-9)11-8-10(13)16-12(14)17-11/h2-3,5-6,8H,4,7H2,1H3,(H2,14,16,17) |
Clé InChI |
DVXGMDBTHSVLLT-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC1=CC=NC=C1)C2=CC(=NC(=N2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



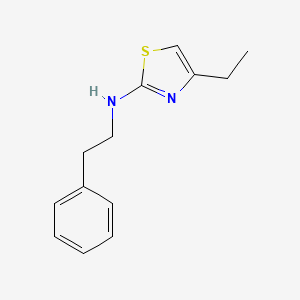

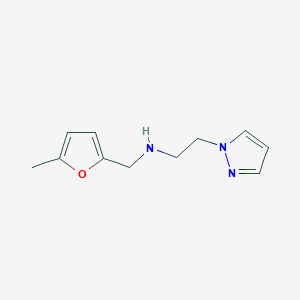
![7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B14910211.png)
![2-(4-bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B14910215.png)
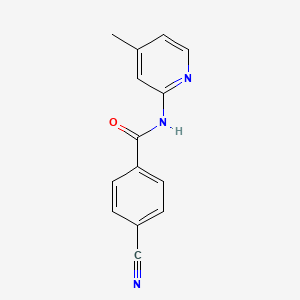
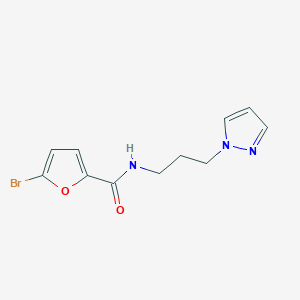
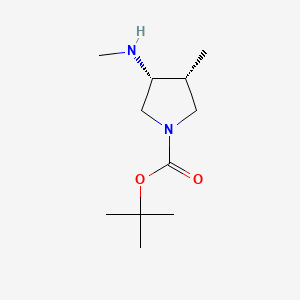


![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,3-thiazol-2-amine](/img/structure/B14910270.png)


